molecular formula C16H13ClN2O3S2 B2907828 N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide CAS No. 895455-22-8

N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide

Cat. No.: B2907828
CAS No.: 895455-22-8
M. Wt: 380.86
InChI Key: ZMXSAOCRQAOFTO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a 4-chlorophenyl group, and a sulfonyl-propanamide linkage, making it a versatile molecule for research and industrial applications.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Explored for its anticancer properties and ability to modulate specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Future Directions

The future directions for the study of “N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide” could include further investigation into its synthesis, properties, and potential applications. Given the biological activity of some benzo[d]thiazoles, it could be interesting to explore the potential biological activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[d]thiazole core, followed by the introduction of the 4-chlorophenyl group through sulfonylation. The final step involves the coupling of the propanamide moiety under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and triggering downstream effects. The benzo[d]thiazole moiety is known to interact with DNA and proteins, potentially leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)phenol: Known for its use as a fluorescent chemosensor.

    6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Studied for its anticancer properties.

    Phenylboronic pinacol esters: Used in drug delivery and neutron capture therapy.

Uniqueness

N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c17-11-5-7-12(8-6-11)24(21,22)10-9-15(20)19-16-18-13-3-1-2-4-14(13)23-16/h1-8H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXSAOCRQAOFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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